molecular formula C26H29ClN2O5 B11308753 7-Chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11308753
M. Wt: 485.0 g/mol
InChI Key: MPRYMHBODZXMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a diethylamino propyl side chain, and a dimethoxyphenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process begins with the formation of the chromeno-pyrrole core through cyclization reactions. The diethylamino propyl side chain is introduced via nucleophilic substitution reactions, while the dimethoxyphenyl group is added through electrophilic aromatic substitution. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common to reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromeno-pyrrole derivatives and compounds with similar functional groups, such as:

  • 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
  • 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE

Uniqueness

The uniqueness of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3,4-DIMETHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups and its resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H29ClN2O5

Molecular Weight

485.0 g/mol

IUPAC Name

7-chloro-2-[3-(diethylamino)propyl]-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H29ClN2O5/c1-5-28(6-2)12-7-13-29-23(16-8-10-20(32-3)21(14-16)33-4)22-24(30)18-15-17(27)9-11-19(18)34-25(22)26(29)31/h8-11,14-15,23H,5-7,12-13H2,1-4H3

InChI Key

MPRYMHBODZXMBQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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